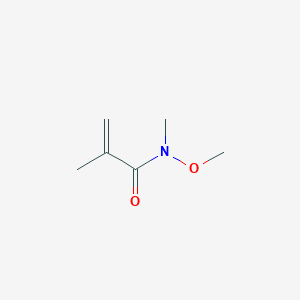

N-Methoxy-2,N-dimethylacrylamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of NMDA-related polymers involves copolymerization techniques, as demonstrated in studies involving N,N-dimethylacrylamide (DMA) with other monomers like 2-methoxyethylacrylate (MOEA). These studies reveal methodologies for creating copolymers with varied compositions and molecular masses, emphasizing the role of NMDA derivatives in the development of polymers with specific solution behaviors and lower critical solution temperatures (LCST) in water (El-Ejmi & Huglin, 1997).

Molecular Structure Analysis

Research on NMDA and its derivatives includes analyzing molecular structures through methods like FTIR, which helps in understanding the reactivity ratios and glass transition temperatures (Tg) of polymers derived from NMDA. Such studies provide insights into the molecular architecture of these polymers and their thermal properties, contributing to the optimization of polymer design for specific applications (El-Ejmi & Huglin, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of NMDA-related polymers are influenced by their composition and the nature of copolymerization. Investigations into amphiphilic copolymers involving DMA derivatives have shown controlled copolymerization processes and the impact of molecular architecture on thermosensitivity and aggregation properties. This underscores the versatility of NMDA derivatives in creating polymers with tailored properties for specific uses (Lee, Russell, & Matyjaszewski, 2003).

Physical Properties Analysis

The physical properties of polymers synthesized from NMDA and its derivatives, such as hydrodynamic diameter and viscosity in various solvents, are critical for their application in fields like drug delivery. Studies exploring these properties provide essential data for the development of polymers with desirable solution behavior and stability under different conditions (Simonova, Kamorin, Filippov, & Kazantsev, 2023).

Chemical Properties Analysis

The chemical properties of NMDA-related polymers, including reactivity and interaction with other substances, play a crucial role in their application. Research into the methoxycarbonylation reactions of arylacrylamides, a category to which NMDA belongs, demonstrates the potential for synthesizing valuable chemical compounds through specific catalyzed reactions, highlighting the chemical versatility of NMDA derivatives (Xie, Li, Hu, Xu, & Wang, 2017).

Wissenschaftliche Forschungsanwendungen

Copolymers of N,N-dimethylacrylamide and 2-methoxy-ethylacrylate have been characterized for their thermotropism and glass transition temperatures. These copolymers exhibit lower critical solution temperatures that increase with the content of 2-methoxy-ethylacrylate, suggesting potential applications in temperature-sensitive materials (El-Ejmi & Huglin, 1996).

Amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate synthesized using ATRP in aqueous media demonstrate copolymers with molecular weights up to 34000. These findings have implications for the development of novel polymeric materials (Lee, Russell, & Matyjaszewski, 2003).

N,N-dimethylacrylamide polymer (DMAM) has a wide range of applications in different fields, with various synthetic methods and applications being explored. This broad applicability underscores the versatility of DMAM in scientific research (Xiaohua, 2009).

New poly(methacrylamide) materials with functional side groups of potential biomedical interest have been developed. These materials show a lower isotacticity parameter compared to poly(methyl methacrylate), which could be attributed to the stiffer methacrylamide side groups, offering new avenues in biomedical research (Gallardo & Román, 1993).

N,N-dimethylacrylamide/methacrylic ester copolymers with varying molecular weights have been prepared, demonstrating a decrease in water surface tension. These properties offer potential for various applications, including surface modification and coatings (Weinert & Piirma, 1989).

A light-switchable polymer capable of condensing and releasing double-strand DNA and switching from antibacterial to non-toxic activity against Escherichia coli bacterial cells has been developed. This innovation has significant implications in the field of biomedicine and materials science (Sobolčiak et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methoxy-N,2-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(8)7(3)9-4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCFRIXKHXJIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462543 | |

| Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-2,N-dimethylacrylamide | |

CAS RN |

132960-14-6 | |

| Record name | N-METHOXY-2,N-DIMETHYLACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

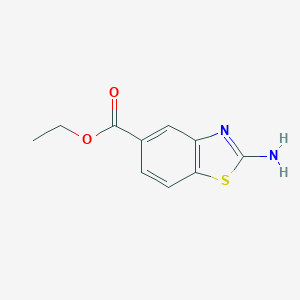

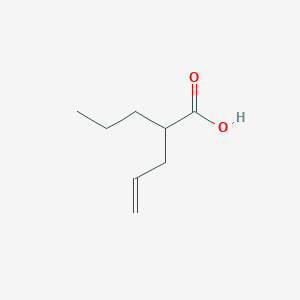

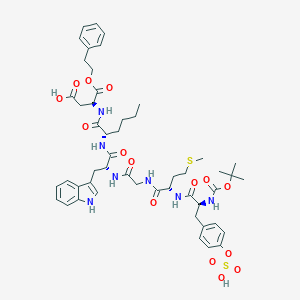

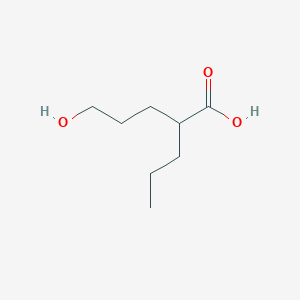

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2'-Chloro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B22076.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B22085.png)

![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)